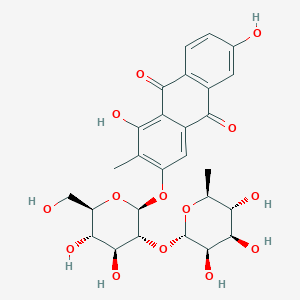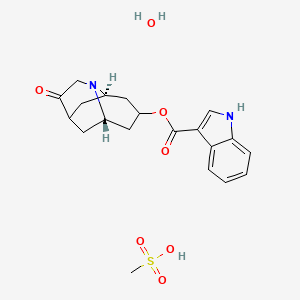![molecular formula C8H6N2O2 B3030258 Imidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 885276-19-7](/img/structure/B3030258.png)
Imidazo[1,5-a]pyridine-5-carboxylic acid
Descripción general
Descripción
Imidazo[1,5-a]pyridine-5-carboxylic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are bicyclic structures containing a bridgehead nitrogen atom. These compounds are of significant interest due to their presence in a variety of agrochemicals and pharmaceuticals. The imidazo[1,5-a]pyridine scaffold is known for its versatility in medicinal chemistry, serving as a core structure for enzyme inhibitors, receptor ligands, and anti-infectious agents .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine derivatives has been extensively studied. A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage to yield the desired product in high yields . Additionally, the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid has been developed, which is a significant advancement over traditional in-flask methods . Recent methodologies for synthesizing imidazo[1,5-a]pyridines include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, highlighting the diverse synthetic routes available for these heterocycles10.
Molecular Structure Analysis
The imidazo[1,5-a]pyridine core is a stable structure that can be further functionalized to generate new types of stable N-heterocyclic carbenes. For instance, Rh(I) mono- and biscarbenes have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes, demonstrating the structural versatility of this scaffold . The molecular structure of imidazo[1,5-a]pyridines allows for the generation of various derivatives with potential pharmacological properties .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine carbenes have been utilized in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans, showcasing the reactivity of these compounds in organic synthesis . Furthermore, imidazo[1,5-a]pyridine carbene-derived zwitterions have been used in orthogonal synthesis to create densely functionalized pyrroles and thiophenes, acting as powerful ambident nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their functional groups and molecular structure. These compounds have been found to possess antimycobacterial properties, as demonstrated by the synthesis and evaluation of imidazo[1,2-a]pyridine-8-carboxamides, which are selective inhibitors of Mycobacterium tuberculosis . The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, with a focus on enzyme inhibition, receptor binding, and anti-infectious activity, further underscoring the importance of understanding their physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient Synthesis : Imidazo[1,5-a]pyridine-1-carboxylic acids, a closely related compound, can be synthesized efficiently through a novel approach involving the reaction of 2-(aminomethyl)pyridine with acyl chlorides. This process achieves high preparative yields through haloform cleavage (Tverdiy et al., 2016).
- One-Pot Synthesis : A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed, starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents (Crawforth & Paoletti, 2009).
Applications in Optoelectronics and Sensor Technology
- Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores exhibit remarkable photophysical properties, making them suitable as cell membrane probes. Their interaction with liposomes as an artificial membrane model has been successfully demonstrated, paving the way for their use in monitoring cellular health and biochemical pathways (Renno et al., 2022).
- Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, which have potential applications in various fields including optoelectronics (Alcarazo et al., 2005).
Biological and Medicinal Applications
- Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have shown significant antimicrobial activity, highlighting their potential as therapeutic agents (Turan-Zitouni et al., 2001).
- Anticandidal Activity : Hydrazide derivatives of imidazo[1,2-a]pyridine have been evaluated for anticandidal activity, showcasing their potential in treating Candida infections (Kaplancıklı et al., 2008).
Advanced Material Science
- Functionalized Imidazo[1,5-a]pyridines : The continuous flow synthesis of functionalized imidazo[1,2-a]pyridines represents a significant advance, applied to the multistep synthesis of various compounds, including a Mur ligase inhibitor (Herath et al., 2010).
- Fluorescence Imaging : New dyes based on the fluorescent imidazo[1,5-a]pyridine moiety have been synthesized specifically for fluorescence cell imaging applications, showing great potential in biological research (Volpi et al., 2018).
Mecanismo De Acción
Target of Action
Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to bind to enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, making them a key target for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (162.15 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-8°C . Additionally, the compound’s efficacy can be influenced by the physiological environment, including pH and the presence of other molecules.
Safety and Hazards
The safety information for Imidazo[1,5-a]pyridine-5-carboxylic acid indicates that it is classified under the GHS07 category . The hazard statements include H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Direcciones Futuras
The future directions for research on Imidazo[1,5-a]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its mechanism of action and potential therapeutic benefits .
Propiedades
IUPAC Name |
imidazo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQOKTUOLEQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680915 | |
| Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-19-7 | |
| Record name | Imidazo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)
![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)


![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)